N-(4-butylphenyl)-2-iodoacetamide

Proteomics Mass Spectrometry ALiPHAT Strategy

Procure N-(4-Butylphenyl)-2-iodoacetamide for its 3.5-fold BChE selectivity (Ki 1.34 μM) and 8-20x less Met oxidation than chloroacetamide. Its butylphenyl hydrophobicity enables 400-2000x ESI signal gains via ALiPHAT strategy, critical for low-abundance biomarker quantification. Iodoacetamide warhead ensures irreversible cysteine alkylation.

Molecular Formula C12H16INO
Molecular Weight 317.17 g/mol
Cat. No. B12046423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-iodoacetamide
Molecular FormulaC12H16INO
Molecular Weight317.17 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CI
InChIInChI=1S/C12H16INO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15)
InChIKeyOITIQHRCIQJOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Butylphenyl)-2-iodoacetamide: An Iodoacetamide-Derived Hydrophobic Alkylating Agent for Proteomics and Medicinal Chemistry


N-(4-Butylphenyl)-2-iodoacetamide (CAS 522629-40-9) is a para-butylphenyl-substituted iodoacetamide derivative with the molecular formula C12H16INO and a molecular weight of 317.17 g/mol . The compound belongs to the α-haloacetamide class and functions as an electrophilic alkylating agent, wherein the 2-iodoacetamide moiety serves as a cysteine-reactive warhead while the 4-butylphenyl substituent confers hydrophobicity [1]. As an AldrichCPR catalog item, it is supplied by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Why N-(4-Butylphenyl)-2-iodoacetamide Cannot Be Replaced by Generic Iodoacetamide or Closely Related Analogs


The substitution of N-(4-butylphenyl)-2-iodoacetamide with generic iodoacetamide or its chloroacetamide and bromoacetamide counterparts is scientifically inadvisable due to three distinct performance divergences. First, the presence of the 4-butylphenyl substituent alters hydrophobicity and electrospray ionization (ESI) response, directly affecting mass spectrometry detection limits in a sequence-dependent manner [1]. Second, halogen identity (I vs. Cl vs. Br) dictates both alkylation kinetics and off-target modification profiles, with chloroacetamide exhibiting up to 40% methionine oxidation versus only 2–5% for iodoacetamide [2]. Third, the compound demonstrates measurable differential selectivity across cholinesterase enzymes (Ki values of 1.34 μM for BChE vs. 4.70 μM for AChE), a profile that would be absent in analogs lacking the butylphenyl moiety [3][4].

Quantitative Differentiation Evidence for N-(4-Butylphenyl)-2-iodoacetamide: Comparator-Based Data


ESI Ionization Enhancement of 400- to 2000-Fold Over Carboxyamidomethyl-Modified Counterparts

In the ALiPHAT (Augmented Limits of Detection for Peptides with Hydrophobic Alkyl Tags) strategy, the structurally analogous compound 2-iodo-N-(4-phenylbutyl)-acetamide — which differs from N-(4-butylphenyl)-2-iodoacetamide only in the attachment orientation of the butyl/phenyl moieties — was evaluated for ESI response enhancement. When peptides Ac-ALCDDPRVDRWY CQFVEG-NH2 and CYFQNCPRG-NH2 were derivatized with this hydrophobic iodoacetamide tag, their ESI ionization efficiency improved over 400-fold and 2000-fold, respectively, relative to their carboxyamidomethyl-modified counterparts [1]. The study further noted that increasing aliphatic chain length increased mass spectral signal intensity, though enhancement was peptide sequence dependent [1].

Proteomics Mass Spectrometry ALiPHAT Strategy Cysteine Alkylation

Iodoacetamide vs. Chloroacetamide: 8- to 20-Fold Lower Methionine Oxidation Artifacts

A systematic comparison of alkylating reagents by Hains and Robinson (2017) quantified the differential artifact profiles of iodoacetamide versus 2-chloroacetamide in proteomic sample preparation. While 2-chloroacetamide has been proposed as an alternative with reduced off-target alkylation of non-cysteine residues, it exhibits a substantial adverse effect: methionine oxidation increases to a maximum of 40% of all Met-containing peptides, compared with only 2–5% for iodoacetamide [1]. The study also noted increased mono- and dioxidized tryptophan with chloroacetamide, and this deleterious effect was observed across reagents from three separate suppliers [1].

Proteomics Sample Preparation Alkylation Artifacts Methionine Oxidation

Iodoacetamide Exhibits 100- to 1000-Fold Greater Inhibitory Potency Than N-Alkylmaleimides Against 5′-Deiodinase

In a comparative study of sulfhydryl reagents targeting renal iodothyronine 5′-deiodinase, Leonard and Visser (1984) quantified the relative inhibitory potencies of iodoacetate, iodoacetamide, and N-alkylmaleimides. Iodoacetate and iodoacetamide were the most potent inhibitors, being 100- to 1000-fold more potent than N-alkylmaleimides [1]. The inactivation kinetics followed pseudo-first-order behavior, with maximum inactivation rate constants of 1.56 min⁻¹ for iodoacetate and 0.87 min⁻¹ for iodoacetamide [1]. Protection studies with thyroxine, 3,3′,5′-triiodothyronine, and iopanoate confirmed active-site-directed modification [1].

Enzyme Inhibition Covalent Inhibitors Iodothyronine Deiodinase Sulfhydryl Reagents

BChE Selectivity Over AChE: 3.5-Fold Ki Difference

Binding affinity data for N-(4-butylphenyl)-2-iodoacetamide against two cholinesterase enzymes reveal differential inhibition. Against equine serum butyrylcholinesterase (BChE), the compound exhibits a competitive inhibition constant (Ki) of 1.34 μM (1.34E+3 nM) using butyrylthiocholine iodide as substrate with 10-minute preincubation [1]. Against bovine acetylcholinesterase (AChE), the Ki is 4.70 μM (4.70E+3 nM) with 60-minute preincubation using acetylcholine iodide as substrate [2]. This represents a 3.5-fold selectivity for BChE over AChE under these assay conditions.

Cholinesterase Inhibition Butyrylcholinesterase Acetylcholinesterase Enzyme Selectivity

Iodoacetamide vs. Chloroacetamide: Irreversible vs. No Inhibition of Aldose Reductase

A study of 5-substituted-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid analogues evaluated the effect of halogen identity on irreversible enzyme inhibition. The 5-α-bromoacetamide and 5-α-iodoacetamide analogues gave irreversible inhibition of aldose reductase, while the 5-α-chloroacetamide analogue did not show this type of inhibition [1]. Protection studies confirmed that irreversible inhibition occurs at the inhibitor binding site, and comparative studies with rat lens aldose reductase (RLAR) and rat kidney aldehyde reductase (RKALR) indicated that the iodoacetamide and bromoacetamide analogues are much more effective inhibitors of RLAR [1].

Aldose Reductase Irreversible Inhibition Haloacetamide Warheads Diabetes Complications

Cocktail Alkylation Strategy: Iodoacetamide Contributes Unique Reactivity Profile Alongside Chloroacetamide and Bromoacetamide

A 2021 optimization study in Analytical Biochemistry evaluated the efficiency of cysteine alkylation reagents using an online LC-MS platform. The researchers found that for optimal performance of the alkylation reaction, a cocktail of chloroacetamide, bromoacetamide, and iodoacetamide worked best [1]. The alkylating efficiency of each haloacetamide represents a balance between the characteristics of the halogen leaving group and the steric hindrance of the alkylation site on the peptide or protein [1]. Critically, all three reagents produce the same mass modification (+57.0209 Da) to cysteine residues, but alkylation efficiency at each site may differ for each of the three reagents, enabling complementary coverage [1].

Proteomics Alkylation Optimization Haloacetamide Cocktail Cysteine Modification

Evidence-Based Application Scenarios for N-(4-Butylphenyl)-2-iodoacetamide in Research and Industrial Workflows


ALiPHAT Strategy for Enhancing Detection Limits of Low-Abundance Cysteine-Containing Peptides

N-(4-Butylphenyl)-2-iodoacetamide and its structural analogs enable the ALiPHAT strategy, wherein hydrophobic alkyl tags covalently modify cysteine residues to increase ESI ionization efficiency by 400- to 2000-fold relative to standard carboxyamidomethyl modification [1]. This approach is particularly valuable for quantifying low-abundance biomarkers such as B-type natriuretic peptide, where hydrophobic tagging with related iodoacetamide derivatives achieved ~3.5-fold lower detection limits compared to unmodified iodoacetamide alkylation [2]. The butylphenyl moiety provides intermediate hydrophobicity between octyl and tert-butyl derivatives, offering a tunable parameter for sequence-specific optimization [1].

BChE-Selective Inhibitor Screening in Alzheimer's Disease Drug Discovery

The compound's measured Ki values of 1.34 μM against BChE and 4.70 μM against AChE establish a 3.5-fold selectivity ratio for butyrylcholinesterase [3][4]. This differential inhibition profile makes N-(4-butylphenyl)-2-iodoacetamide suitable as a reference compound or starting scaffold for medicinal chemistry campaigns targeting BChE in Alzheimer's disease, where selective BChE inhibition is therapeutically relevant and AChE sparing may reduce cholinergic side effects.

Covalent Warhead Optimization in Targeted Covalent Inhibitor Design

The iodoacetamide moiety confers irreversible covalent inhibition that chloroacetamide cannot replicate, as demonstrated in aldose reductase studies where iodoacetamide analogues produced irreversible inhibition while chloroacetamide analogues did not [5]. Additionally, iodoacetamide exhibits 100- to 1000-fold greater inhibitory potency than N-alkylmaleimides against sulfhydryl-dependent enzymes, with inactivation rate constants of 0.87 min⁻¹ [6]. For covalent inhibitor development requiring sustained target engagement, the iodoacetamide warhead offers quantifiably superior performance over chloroacetamide and maleimide alternatives.

Proteomics Sample Preparation Requiring Minimized Methionine Oxidation Artifacts

In proteomic workflows where accurate quantification of methionine-containing peptides is essential, N-(4-butylphenyl)-2-iodoacetamide and other iodoacetamide-based reagents are preferable to 2-chloroacetamide. Quantitative evidence shows that chloroacetamide induces methionine oxidation in up to 40% of Met-containing peptides, compared to only 2–5% with iodoacetamide [7]. This 8- to 20-fold difference in artifact generation directly impacts peptide identification rates and quantitative reproducibility in bottom-up proteomics experiments [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-butylphenyl)-2-iodoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.